(4-Dimethylamino-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
Description
Overview of (4-Dimethylamino-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
This compound represents a sophisticated organic compound that bridges multiple functional groups within a single molecular framework. The compound features a 2,2,6,6-tetramethylpiperidine core structure, which is characteristic of hindered amine compounds, connected through an amine linkage to a 4-dimethylaminobenzyl group. The tetramethylpiperidine moiety provides steric hindrance around the nitrogen center, while the dimethylaminobenzyl group introduces aromatic character and additional basicity to the molecule. This dual functionality creates a compound with unique chemical properties that make it valuable for specialized applications in organic synthesis and materials science.
The molecular structure can be analyzed through various spectroscopic techniques, providing insight into its conformational characteristics such as bond lengths and angles. The presence of the bulky piperidine ring creates significant steric hindrance, which influences the compound's reactivity patterns and stability. The electronic effects from the dimethylamino group on the benzyl moiety further modify the compound's behavior in chemical reactions. The synthesis of this compound typically involves nucleophilic substitution reactions, where careful control of temperature, solvent selection, and reaction monitoring are essential for optimizing yield.
The compound's classification as a tertiary amine is particularly significant, as this structural feature determines many of its chemical properties and potential applications. The three substituents on the nitrogen atom create a specific electronic environment that affects the molecule's ability to participate in various chemical transformations. Understanding these fundamental characteristics is crucial for appreciating the compound's role in more complex chemical systems and its potential utility in advanced materials applications.
Historical Context and Development
The development of this compound emerges from the broader historical evolution of hindered amine chemistry, which began with the recognition of tetramethylpiperidine derivatives as important building blocks in organic synthesis. The foundational compound 4-Amino-2,2,6,6-tetramethylpiperidine, with Chemical Abstracts Service number 36768-62-4, serves as a key intermediate in the preparation of various derivatives, including the target compound. This amino compound, characterized by its boiling point of 188.5°C and melting point of 17°C, has been extensively studied since its initial synthesis.
The historical progression from simple tetramethylpiperidine derivatives to more complex molecules like this compound reflects the growing sophistication in organic synthesis methodologies. Early research focused on understanding the basic properties of hindered amines, particularly their resistance to oxidation and their unique steric characteristics. The recognition that these compounds could serve as effective stabilizers led to increased interest in developing more complex derivatives with enhanced functionality.
The evolution toward benzyl-substituted derivatives represents a significant advancement in the field, as researchers recognized the potential for combining the stability of hindered amines with the versatility of aromatic systems. The incorporation of dimethylamino functionality into the benzyl group further expanded the possibilities for chemical modification and application. This historical development demonstrates the iterative nature of chemical research, where each advancement builds upon previous knowledge to create increasingly sophisticated molecular architectures.
Research into related compounds such as 4-(Dimethylamino)piperidine, which exhibits molecular features associated with polyamine modulation of N-methyl-D-aspartate receptors, has contributed to understanding the broader implications of combining piperidine structures with dimethylamino functionality. This historical context provides essential background for appreciating the current state of hindered amine chemistry and the specific contributions of this compound to the field.
Significance in Organic and Polymer Chemistry
The significance of this compound in organic and polymer chemistry stems from its unique structural features that enable diverse applications across multiple fields. The compound's multifunctional nature, combining hindered amine characteristics with aromatic functionality, positions it as a valuable intermediate for advanced synthetic transformations and specialized materials applications. In organic synthesis, the compound can participate in various chemical reactions typical for amines, including nucleophilic substitution, acylation reactions, and condensation reactions with aldehydes or ketones.
The steric hindrance provided by the tetramethylpiperidine structure significantly influences reaction mechanisms and selectivity patterns. This steric bulk prevents certain side reactions while promoting others, making the compound particularly valuable for selective synthetic transformations. The electronic effects from the dimethylamino group create additional opportunities for chemical modification and functionalization. These combined effects result in a compound that offers both stability and reactivity in controlled environments.
In polymer chemistry, compounds with hindered amine structures have demonstrated exceptional value as stabilizers and additives. Hindered amine light stabilizers are widely recognized for their ability to protect polymeric materials from photodegradation through a cyclic mechanism known as the Denisov cycle. These compounds do not absorb ultraviolet radiation directly but instead continuously remove free radicals produced by photo-oxidation of the polymer. The regenerative nature of this process, where hindered amine light stabilizers are converted to aminoxyl radicals and then regenerated, makes them exceptionally efficient and long-lasting.
The structural characteristics that make hindered amines resistant to side reactions include the absence of alpha-hydrogens, which prevents conversion to nitrone species, and the resistance of piperidines to intramolecular Cope reactions. Commercial hindered amine light stabilizers typically incorporate the reactive piperidine group into bulky chemical scaffolds to reduce volatility during melt processing of plastics. The combination of these properties makes this compound and related compounds valuable for developing advanced polymer stabilization systems.
Relationship to Hindered Amine Compounds
The relationship between this compound and the broader family of hindered amine compounds is fundamental to understanding its chemical behavior and potential applications. The compound shares the characteristic 2,2,6,6-tetramethylpiperidine core structure that defines hindered amine chemistry, while introducing additional functionality through the dimethylaminobenzyl substituent. This structural relationship places the compound within a well-established family of chemicals that have demonstrated significant utility in materials science and organic synthesis.
The hindered amine family encompasses a wide range of derivatives, each designed for specific applications and functionalities. Fundamental compounds in this family include 4-Amino-2,2,6,6-tetramethylpiperidine, which serves as a precursor for many derivatives, and various substituted piperidines that incorporate different functional groups. The synthesis of multifunctional hindered amine light stabilizers often involves starting materials such as 2,2,6,6-tetramethylpiperidine-4-ol or 1,2,2,6,6-pentamethylpiperidine-4-ol, which provide the basic framework for further chemical modification.
Recent research has focused on developing multifunctional hindered amine light stabilizers that combine multiple protective mechanisms within a single molecule. These compounds are synthesized from cyanuric chloride, allylamine, and tetramethylpiperidine derivatives through nucleophilic substitution reactions. The resulting compounds demonstrate considerable improvement in polymer photostability, with effectiveness 2-4 times higher than traditional ultraviolet stabilizers. This research demonstrates the ongoing evolution of hindered amine chemistry toward increasingly sophisticated applications.
The mechanism of action for hindered amine compounds involves their transformation to nitroxide radicals, either through reaction with peroxy radicals or occasionally through reaction with singlet oxygen. These nitroxide radicals effectively stop oxidative degradation by coupling with alkyl radicals, creating a protective cycle that preserves polymer integrity. The specific structural features of this compound, particularly the combination of hindered amine and aromatic amine functionalities, may provide enhanced stabilization properties compared to simpler hindered amine derivatives.
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | 443903-18-2 | C₁₈H₃₁N₃ | 289.46 | Tertiary amine with hindered piperidine and aromatic functionality |
| 4-Amino-2,2,6,6-tetramethylpiperidine | 36768-62-4 | C₉H₂₀N₂ | 156.27 | Basic hindered amine precursor |
| 4-(Dimethylamino)piperidine | 50533-97-6 | C₇H₁₆N₂ | 128.22 | Simple dimethylamino piperidine derivative |
| 1-Benzyl-4-(dimethylamino)piperidine | 64168-08-7 | C₁₄H₂₂N₂ | 218.34 | Benzyl-substituted dimethylamino piperidine |
The relationship between these compounds illustrates the systematic approach to molecular design in hindered amine chemistry. Each compound represents a specific combination of functional groups designed to achieve particular chemical and physical properties. The progression from simple hindered amines to complex multifunctional derivatives demonstrates the field's evolution toward increasingly sophisticated molecular architectures capable of addressing specific industrial and research needs.
Properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-2,2,6,6-tetramethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3/c1-17(2)11-15(12-18(3,4)20-17)19-13-14-7-9-16(10-8-14)21(5)6/h7-10,15,19-20H,11-13H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOMAMNYIIILEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCC2=CC=C(C=C2)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Dimethylamino-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine typically involves the reaction of 4-dimethylaminobenzyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base like triethylamine yields quaternary ammonium salts .
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Acylation : Acetic anhydride or acetyl chloride in dichloromethane forms stable amides, though reaction rates are slower compared to unhindered amines .
Reaction Conditions Comparison
| Reaction Type | Reagent | Solvent | Temperature | Product Yield | Source |
|---|---|---|---|---|---|
| Alkylation | CH₃I | THF | 60°C, 24h | 45-50% | |
| Acylation | Ac₂O | DCM | RT, 12h | 60-65% |
Nucleophilic Catalysis
The dimethylamino group on the benzyl ring enhances electron density, making the compound a potential nucleophilic catalyst akin to DMAP (4-dimethylaminopyridine) . In esterification reactions:
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Acts as a base to deprotonate alcohols (e.g., phenol derivatives).
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Accelerates anhydride activation through transient acetylpyridinium ion formation .
Key Mechanistic Steps
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Coordination of the dimethylamino group to electrophilic centers (e.g., acyl groups).
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Stabilization of transition states via resonance effects.
Redox Reactions
The tetramethylpiperidine moiety is redox-stable under mild conditions but undergoes oxidation in the presence of strong oxidants:
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Oxidation : HNO₃ or H₂O₂ converts the amine to a nitroso derivative .
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Reduction : Sodium borohydride (NaBH₄) selectively reduces imine intermediates without affecting the aromatic ring .
Example Pathway
(4-Dimethylamino-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
→ Reacts with nitrating agents → Nitrated piperidine derivatives (m.p. 118-120°C) .
Coordination Chemistry
The hindered amine can act as a ligand in metal complexes:
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Forms stable complexes with Cu(I) or Pd(II), enabling catalytic applications in cross-coupling reactions .
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Structure : The tetramethylpiperidine nitrogen binds to metals, while the benzyl group provides steric bulk .
Metal Complex Properties
| Metal | Geometry | Application | Source |
|---|---|---|---|
| Cu(I) | Tetrahedral | Peptide deprotection | |
| Pd(II) | Square planar | Suzuki-Miyaura coupling |
Stability Under Acidic/Basic Conditions
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Acidic Conditions : Stable in dilute HCl (pH > 2) but undergoes protonation at lower pH, forming water-soluble salts .
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Basic Conditions : Resists hydrolysis up to pH 12 due to steric protection of the amine .
Degradation Pathways
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Prolonged exposure to strong acids (pH < 1) leads to cleavage of the benzylamine bond .
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Heating above 150°C causes decomposition to volatile amines and aromatic byproducts .
Comparative Reactivity with Analogues
The dimethylamino-benzyl substituent increases solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to unsubstituted tetramethylpiperidine derivatives .
Solubility Data
| Solvent | Solubility (mg/mL) | Source |
|---|---|---|
| Water | <0.1 | |
| Methanol | 12.5 | |
| DCM | 45.0 |
Synthetic Utility
This compound serves as a precursor for:
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Pharmaceutical intermediates : Functionalization of the benzyl group enables access to kinase inhibitors .
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Ligand design : Modifications at the tetramethylpiperidine nitrogen yield chiral catalysts .
Limitations and Research Gaps
Direct experimental data on this compound are scarce. Most inferences derive from structurally related molecules like 4-amino-2,2,6,6-tetramethylpiperidine and benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine . Future studies should explore its catalytic activity and biological applications.
Scientific Research Applications
Structural Characteristics
The compound consists of a dimethylamino group attached to a benzyl moiety, linked to a tetramethylpiperidine unit. This unique structure contributes to its reactivity and potential biological interactions. The presence of the dimethylamino group enhances the compound's basicity, which may influence its pharmacological properties.
Research indicates that compounds with similar structures often exhibit diverse biological activities. The biological effects of (4-Dimethylamino-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine are closely related to its molecular structure and functional groups. Notably, it has been studied for its potential as a neurotransmitter modulator, which could lead to therapeutic applications in neuropharmacology.
Potential Pharmacological Applications
- Neuropharmacology : The compound may interact with various neurotransmitter receptors, suggesting applications in treating neurological disorders.
- Antioxidant Properties : Its structural features may confer antioxidant activity, making it a candidate for research into age-related diseases and oxidative stress-related conditions.
- Enzyme Inhibition : Studies have shown that compounds with similar piperidine structures can inhibit enzymes like acetylcholinesterase and α-glucosidase, which are relevant in conditions such as Alzheimer's disease and diabetes.
Case Studies and Research Findings
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Neurotransmitter Modulation :
- Research has demonstrated that compounds structurally similar to This compound can effectively modulate neurotransmitter levels in animal models. These studies suggest that the compound could be developed into a therapeutic agent for conditions such as depression and anxiety.
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Antioxidant Activity :
- A study focused on the antioxidant properties of related compounds found that they significantly reduced oxidative stress markers in vitro. This points to potential applications in developing treatments for diseases associated with oxidative damage.
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Enzyme Inhibition Studies :
- Inhibitory effects on acetylcholinesterase have been observed in compounds with similar piperidine structures. This suggests that This compound could be explored further for its potential use in managing Alzheimer's disease by enhancing cholinergic transmission.
Mechanism of Action
The mechanism of action of (4-Dimethylamino-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues of Piperidine Derivatives
The compound shares structural homology with several piperidine-based molecules reported in the literature. Below is a comparative analysis:
Key Observations:
Steric Effects : The 2,2,6,6-tetramethylpiperidine group in the target compound and provides significant steric shielding, which may reduce oxidative degradation compared to unsubstituted piperidines .
Electron-Donating Groups: The 4-dimethylamino substituent in the target compound contrasts with the 4-chloro group in , altering electronic properties. Dimethylamino groups enhance solubility in polar solvents, whereas chloro groups increase lipophilicity .
Synthetic Yields : Analogous compounds like achieve moderate yields (70%) via reductive amination, suggesting feasible scalability for the target compound with optimized conditions .
Spectroscopic and Analytical Data
The target compound’s NMR and MS profiles can be inferred from analogs:
- 1H-NMR: Expected aromatic protons (δ 6.5–7.5 ppm for benzyl), dimethylamino singlet (δ 2.8–3.1 ppm), and piperidine methyl groups (δ 1.0–1.5 ppm) .
- ESI-MS : Predicted molecular ion peak at m/z 318.2 [M + H]+ .
Biological Activity
The compound (4-Dimethylamino-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is a synthetic organic molecule characterized by a complex structure that combines both aromatic and aliphatic components. Its molecular formula is . This compound is of particular interest in medicinal chemistry due to its potential biological activities, which are influenced by its structural features, including the presence of amine functionalities.
Structural Characteristics
The compound features:
- Dimethylamino group : Enhances solubility and biological activity.
- Benzyl moiety : Provides hydrophobic interactions with biological targets.
- Tetramethylpiperidine unit : Contributes to steric hindrance and may influence receptor binding.
Biological Activity Overview
Research indicates that the biological effects of this compound are closely related to its molecular structure and functional groups. Compounds with similar structures often exhibit diverse pharmacological properties, including:
- Antitumor activity
- Antimicrobial effects
- Potential as inhibitors for various enzymes and receptors
Case Studies and Research Findings
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Antitumor Activity :
- A study evaluated the antitumor potential of similar compounds, revealing that modifications in the piperidine ring can significantly enhance cytotoxicity against cancer cell lines. For instance, compounds with a piperidine moiety exhibited IC50 values in the low micromolar range against various tumor cell lines .
- Antiviral Properties :
- Enzyme Inhibition :
Comparative Analysis of Related Compounds
The following table summarizes the biological activities and unique properties of structurally related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N,N-Dimethylbenzylamine | Dimethylamino group attached to benzene | Used in synthesis of pharmaceuticals |
| 1-Methyl-2-(4-methoxyphenyl)propan-1-one | Aromatic and aliphatic components | Exhibits anti-inflammatory activity |
| 4-(Dimethylamino)phenol | Simple phenolic structure with dimethylamino | Known for its antioxidant properties |
Q & A
Q. What experimental designs are recommended for studying the compound's environmental fate and toxicity?
- Methodological Answer : Follow OECD guidelines for biodegradation (Test 301) and aquatic toxicity (Daphnia magna acute toxicity). Use LC-MS/MS to quantify environmental persistence in soil/water matrices. Compare with structurally related compounds (e.g., 4-Methoxyfentanyl analogs) for ecological risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
